molecular formula C17H19NO5S B2713137 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide CAS No. 1396717-47-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide

Cat. No.: B2713137
CAS No.: 1396717-47-7
M. Wt: 349.4
InChI Key: VBTNHJQTEQINBH-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a methylbenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated benzo[d][1,3]dioxole with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Conversion of the sulfonamide to an amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anticancer and antimicrobial properties.

    Biological Studies: Used in studying enzyme inhibition and receptor binding due to its structural complexity.

    Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

    N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group at a different position on the benzene ring.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12-4-3-5-14(8-12)24(20,21)18-10-17(2,19)13-6-7-15-16(9-13)23-11-22-15/h3-9,18-19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTNHJQTEQINBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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